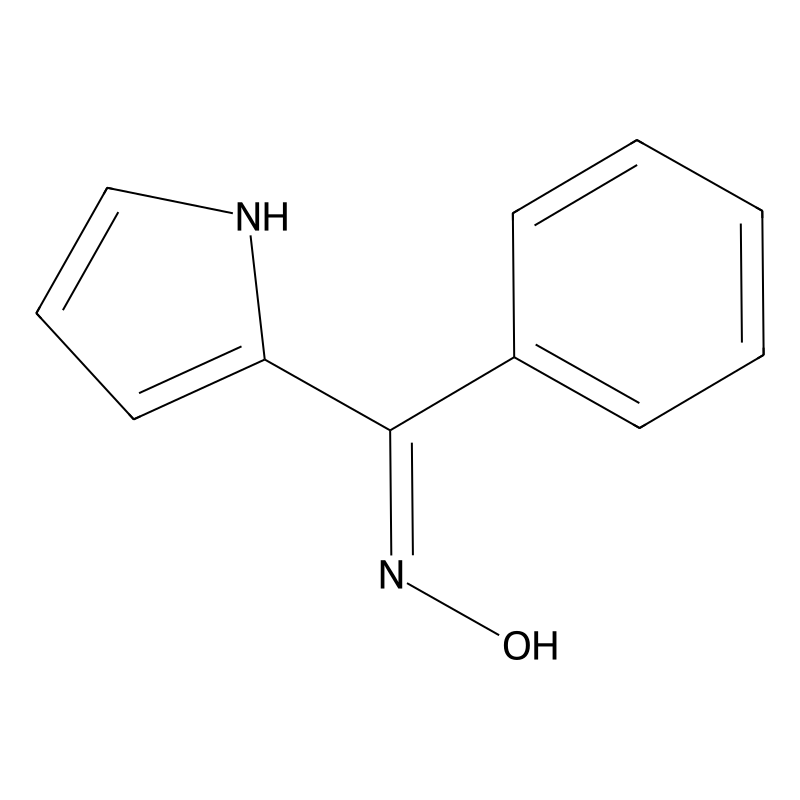

Phenyl-1H-pyrrol-2-yl-methanone oxime

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Phenyl-1H-pyrrol-2-yl-methanone oxime is a chemical compound characterized by its unique structure, which consists of a phenyl group attached to a pyrrole ring that is further connected to a methanone oxime functional group. This compound exhibits intriguing properties due to its structural components, making it a subject of interest in various fields such as organic chemistry and pharmacology. The presence of both the pyrrole and oxime functionalities contributes to its reactivity and potential biological activity.

- Hydrolysis: The oxime group can be hydrolyzed to yield the corresponding carbonyl compound.

- Reduction: Reduction of the oxime can lead to the formation of amines.

- Condensation: It can participate in condensation reactions, forming more complex structures when reacted with aldehydes or ketones.

These reactions are often facilitated by various catalysts or under specific conditions, such as heat or the presence of acids or bases.

Research indicates that compounds containing pyrrole structures, including Phenyl-1H-pyrrol-2-yl-methanone oxime, exhibit a range of biological activities. These may include:

- Antimicrobial Properties: Some derivatives show efficacy against various bacterial strains.

- Anticancer Activity: Certain studies suggest that pyrrole-based compounds can inhibit cancer cell proliferation.

- Neuroprotective Effects: There is emerging evidence that these compounds may protect neuronal cells from damage.

The specific biological activity of Phenyl-1H-pyrrol-2-yl-methanone oxime requires further investigation to establish its pharmacological potential.

The synthesis of Phenyl-1H-pyrrol-2-yl-methanone oxime typically involves several steps:

- Formation of the Pyrrole Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-enaminones and phenyl groups.

- Introduction of the Methanone Group: This step often requires the use of acylating agents to attach the methanone functionality to the pyrrole.

- Oxime Formation: The final step involves treating the ketone with hydroxylamine hydrochloride under acidic conditions, leading to the formation of the oxime.

These steps may vary based on specific methodologies and desired yields, with variations in solvents and reaction conditions influencing the efficiency of synthesis .

Phenyl-1H-pyrrol-2-yl-methanone oxime has potential applications in several areas:

- Pharmaceutical Development: Its biological properties make it a candidate for drug development, particularly in antimicrobial and anticancer therapies.

- Material Science: The compound may be explored for use in creating novel materials with specific properties due to its unique chemical structure.

- Agricultural Chemicals: There is potential for application in agrochemicals, particularly as bioactive agents against pests or diseases.

Interaction studies involving Phenyl-1H-pyrrol-2-yl-methanone oxime focus on its binding affinity with biological targets. These studies typically employ techniques such as:

- Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological activity against cell lines or microbial cultures.

Such studies are crucial for understanding its mechanism of action and potential therapeutic applications .

Phenyl-1H-pyrrol-2-yl-methanone oxime shares structural similarities with other compounds that contain pyrrole rings or oxime functionalities. Here are some comparable compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(4-Methoxyphenyl)-2-pyrrolidinone | Pyrrole derivative | Contains a methoxy group enhancing solubility |

| 3-Acetylpyrrole | Acetylated pyrrole | Exhibits distinct reactivity due to acetyl group |

| 5-Methylpyrrole | Methylated pyrrole | Altered electronic properties affecting reactivity |

Uniqueness

Phenyl-1H-pyrrol-2-yl-methanone oxime is unique due to its combination of both phenolic and pyrrole functionalities, which may provide distinct chemical reactivity not observed in simpler derivatives. Its potential for diverse biological activity further sets it apart from other similar compounds.

The chemistry of oximes traces back to the 19th century, with foundational work on hydroxylamine-aldehyde/ketone condensations establishing their role as precursors to imines and nitriles. Phenyl-1H-pyrrol-2-yl-methanone oxime emerged as a hybrid structure during the late 20th century push toward heterocyclic diversification, combining the electron-rich pyrrole ring with the nucleophilic oxime moiety. Early syntheses relied on classical hydroxylamine hydrochloride protocols, but modern adaptations now employ samarium iodide (SmI2) to enable radical-mediated cyclizations.

Significance in Heterocyclic Compound Research

This compound's dual functionality enables participation in both electrophilic aromatic substitution (pyrrole moiety) and nucleophilic addition (oxime group), making it indispensable for constructing fused polyheterocycles. Its use in generating 3a,8a-butano-3a,8a-dihydro-3H-benzofuro[2,3-b]pyrrole-1-oxide derivatives demonstrates this capability, where simultaneous activation of alkyne and oxime groups facilitates annulation. The phenyl substituent further enhances stability while allowing π-stacking interactions in supramolecular assemblies.

Current Research Trends Involving Pyrrole-Based Oximes

Contemporary studies focus on three key areas:

- SmI2-Mediated Cyclizations: Leveraging samarium's reducing power to initiate radical cascades that convert γ-alkynyl oximes into polysubstituted pyrroles under mild conditions.

- Nitrone Chemistry: Exploiting the compound's tendency to form N-hydroxyaminonitrones during reverse-Cope rearrangements, enabling access to novel oxygen-nitrogen heterocycles.

- Catalytic Functionalization: Utilizing transition metals like palladium to cross-couple the oxime group with aryl halides, expanding molecular complexity.

Bimodal Reactivity Significance in Academic Contexts

The compound exhibits two distinct reactive centers:

- Oxime (–NOH): Participates in condensation, Beckmann rearrangements, and metallation reactions.

- Pyrrole C2/C5 Positions: Undergo electrophilic substitutions, particularly at the α-position relative to the nitrogen atom.This duality allows sequential functionalization strategies, as demonstrated in the synthesis of tricyclic systems through initial oxime cyclization followed by pyrrole halogenation.

Phenyl-1H-pyrrol-2-yl-methanone oxime is synthesized through the condensation reaction between phenyl-1H-pyrrol-2-yl-methanone (2-benzoylpyrrole) and hydroxylamine derivatives. This oxime formation follows the general mechanism established for carbonyl-hydroxylamine condensation reactions [1] [2] [3].

The reaction mechanism proceeds through several well-defined steps [1]. Initially, hydroxylamine acts as an α-effect nucleophile, attacking the electrophilic carbonyl carbon of the phenyl-pyrrol-methanone substrate [1] [3]. This nucleophilic attack results in the formation of a tetrahedral hemiaminal intermediate, characterized by an oxygen-carbon-nitrogen arrangement [1]. The mechanism is typically under general acid catalysis, where proton transfer from a general acid to the carbonyl oxygen occurs concurrently with the nucleophilic attack [1].

Following the initial nucleophilic addition, the tetrahedral intermediate undergoes dehydration via protonation of the hydroxyl group and subsequent elimination of water [1] [3]. This elimination step is facilitated by the formation of a protonated intermediate that exists in two resonance forms before final deprotonation yields the desired oxime product [1]. The overall transformation follows the reaction scheme: R₁R₂C=O + H₂NOH → R₁R₂C=NOH + H₂O [4] [5].

Reaction conditions significantly influence both the rate and yield of oxime formation [2] [6] [5]. The pH of the reaction mixture plays a critical role, with optimal rates typically observed under slightly acidic or neutral conditions [5]. Temperature elevation can accelerate the reaction rate, though it may also promote side reactions [5]. Common synthetic protocols employ hydroxylamine hydrochloride with sodium acetate or mild bases to liberate free hydroxylamine in situ [5] [7].

For phenyl-1H-pyrrol-2-yl-methanone specifically, the oxime formation can be achieved through treatment with hydroxylamine hydrochloride in the presence of pyridine or sodium acetate in methanol or ethanol [8] [9]. The reaction typically proceeds at room temperature or under mild heating conditions, yielding the oxime in moderate to good yields after purification by column chromatography [8] [9].

Table 1: Optimization Parameters for Phenyl-pyrrol-methanone Oxime Formation

| Parameter | Optimal Conditions | Yield Range | Reference |

|---|---|---|---|

| Hydroxylamine Source | NH₂OH·HCl | 70-85% | [8] [9] |

| Base | Pyridine or NaOAc | 75-90% | [8] [7] |

| Solvent | MeOH or EtOH | 65-80% | [8] [9] |

| Temperature | 25-60°C | 70-85% | [8] [7] |

| Reaction Time | 3-24 hours | Variable | [8] [9] |

Radical-Mediated Transformations

Phenyl-1H-pyrrol-2-yl-methanone oxime serves as a versatile precursor for radical-mediated transformations, primarily through the generation of iminyl radicals via homolytic cleavage of the nitrogen-oxygen bond [10] [11] [12]. These transformations have gained significant attention in recent years due to their ability to enable selective reactions under mild conditions [10] [13] [12].

Iminyl radicals (R₂C=N-O- ) represent a unique class of nitrogen-centered radicals where the unpaired electron is localized on the nitrogen-oxygen fragment connected to the organic moiety by a double bond [10] [12]. Unlike other nitrogen-oxyl radicals that contain R₂N-O- fragments with single carbon-nitrogen bonds, iminyl radicals exhibit distinctive structural and reactivity characteristics [10] [12]. The angular structure of the carbon-nitrogen-oxygen fragment allows for configurational flexibility, with E and Z isomers readily interconverting at elevated temperatures [10] [14].

Generation of iminyl radicals from phenyl-pyrrol-methanone oxime can be achieved through various methods [10] [11]. Photochemical activation represents one of the most common approaches, where ultraviolet or visible light irradiation induces homolytic nitrogen-oxygen bond cleavage [10] [11]. Alternatively, chemical oxidation using metal-based oxidants or photocatalytic methods can promote single-electron transfer processes leading to iminyl radical formation [15] [16] [17].

The reactivity of iminyl radicals derived from phenyl-pyrrol-methanone oxime encompasses both intramolecular and intermolecular processes [10] [12]. Intramolecular reactions dominate the synthetic applications and include cyclizations involving carbon-hydrogen bond cleavage and cyclizations involving carbon-carbon double bond interactions [10] [12]. These cyclizations often proceed with high regioselectivity and can access heterocyclic structures that are challenging to prepare through conventional ionic pathways [10] [12].

Table 2: Iminyl Radical Generation Methods and Conditions

| Method | Reaction Conditions | Efficiency | Selectivity | Reference |

|---|---|---|---|---|

| UV Photolysis | 300-350 nm, RT | High | Moderate | [10] [11] |

| Visible Light PhotoRedox | Blue LED, 25°C | High | High | [15] [16] |

| Chemical Oxidation | CAN, TBHP | Moderate | Variable | [10] [12] |

| Electrochemical | Controlled potential | High | Good | [11] [12] |

The majority of iminyl-radical-mediated synthetic transformations are intramolecular reactions, presumably due to the limited stability of these radical intermediates [10]. However, recent developments in photoredox catalysis have enabled controlled generation and utilization of iminyl radicals in both intra- and intermolecular processes [16] [17] [18].

Cycloaddition Reaction Pathways

Phenyl-1H-pyrrol-2-yl-methanone oxime participates in various cycloaddition reactions that represent powerful methodologies for constructing complex heterocyclic frameworks [19] [20] [21]. These transformations leverage the dual nucleophilic character of the oxime functional group and its ability to undergo tautomerization to nitrone intermediates [20] [22] [23].

The most significant cycloaddition pathway involves 1,3-dipolar cycloadditions, where the oxime can either directly participate or first undergo isomerization to the corresponding nitrone form [19] [20] [22]. The oxime-to-nitrone tautomerism represents a key mechanistic pathway that enables access to 1,3-dipolar intermediates capable of cycloaddition with various dipolarophiles [20] [22] [24].

For phenyl-pyrrol-methanone oxime, the tautomerization process can be facilitated by thermal conditions or catalytic promotion [22] [23]. The resulting nitrone intermediate contains the characteristic nitrogen-oxygen dipole that readily undergoes [3+2] cycloaddition reactions with alkenes, alkynes, and other unsaturated systems [20] [22] [25]. These cycloadditions typically proceed with high regioselectivity and can generate complex polycyclic structures in a single synthetic operation [22] [23].

Recent advances have demonstrated the utility of visible-light-mediated [2+2] cycloadditions involving oximes and olefins [26]. These transformations rely on energy transfer mechanisms utilizing visible light photocatalysts, allowing the cycloaddition to proceed under very mild conditions [26]. The protocol enables rapid access to highly functionalized four-membered nitrogen-containing heterocycles, including azetidines, which are valuable building blocks in medicinal chemistry [26].

Table 3: Cycloaddition Reaction Types and Products

| Cycloaddition Type | Dipolarophile | Product Class | Conditions | Yield Range | Reference |

|---|---|---|---|---|---|

| [3+2] Dipolar | Alkenes | Isoxazolidines | Thermal, 80-120°C | 60-85% | [20] [22] |

| [3+2] Dipolar | Alkynes | Isoxazoles | Thermal, 100-140°C | 55-80% | [20] [23] |

| [2+2] Photochemical | Olefins | Azetidines | hν, RT | 70-90% | [26] |

| Intramolecular [3+2] | Tethered Alkenes | Fused Heterocycles | Thermal, 60-100°C | 65-85% | [22] [23] |

The mechanistic understanding of these cycloaddition processes has been enhanced through computational studies and experimental investigations [24] [27]. For the oxime-nitrone tautomerism, high-level density functional theory calculations suggest that the isomerization is more favorable through a bimolecular process involving two molecules of oxime, challenging the commonly accepted thermal 1,2-hydrogen shift mechanism [24] [27].

Steric effects play a crucial role in determining the efficiency and selectivity of cycloaddition reactions [28]. Conformational constraints achieved through ortho-substituents or ring systems can significantly accelerate the cycloaddition process [28]. The incorporation of specific structural features can lead to remarkable rate enhancements and improved selectivities compared to unconstrained systems [28].

Rearrangement Mechanisms

Phenyl-1H-pyrrol-2-yl-methanone oxime undergoes several important rearrangement reactions, with the Beckmann rearrangement representing the most synthetically significant transformation [29] [30] [31]. This acid-catalyzed rearrangement converts the oxime into the corresponding amide through a stereospecific migration process [29] [30] [32].

The Beckmann rearrangement mechanism proceeds through well-defined steps involving initial protonation of the oxime hydroxyl group to generate a good leaving group [29] [33] [31]. The protonated oxime (R₂C=N-OH₂⁺) undergoes concerted migration of the group anti-periplanar to the leaving hydroxyl, resulting in formation of a nitrilium ion intermediate [29] [33] [32]. This migration occurs with complete retention of stereochemistry in the migrating group [29] [30].

For phenyl-pyrrol-methanone oxime, the rearrangement can proceed through either the phenyl group or the pyrrol-2-yl group migration, depending on the geometric configuration of the starting oxime [29] [30]. The E and Z isomers of the oxime lead to different regioisomeric amide products, demonstrating the stereospecific nature of the transformation [29] [30] [32].

Recent mechanistic studies using computational methods have provided detailed insights into the energetics and transition states of the Beckmann rearrangement [33] [34]. For acetophenone-type substrates, the rearrangement follows a stepwise process through a nitrilium ion intermediate, while cyclohexanone-type systems may proceed through a more concerted pathway due to ring strain relief [33].

Table 4: Beckmann Rearrangement Conditions and Outcomes

| Acid Catalyst | Temperature | Solvent | Migration Selectivity | Yield | Reference |

|---|---|---|---|---|---|

| H₂SO₄ | 80-120°C | Neat | Anti-periplanar | 70-85% | [29] [31] |

| TfOH | 25-60°C | CH₂Cl₂ | Stereospecific | 75-90% | [32] [34] |

| PCl₅ | 80-100°C | CHCl₃ | High | 60-80% | [29] [31] |

| Zeolites | 150-200°C | Gas Phase | Excellent | 80-95% | [34] |

Alternative rearrangement pathways include the Beckmann fragmentation, which competes with the rearrangement under certain conditions [29] [30]. This fragmentation occurs particularly when the oxime contains a quaternary carbon anti to the hydroxyl group, leading to formation of nitriles instead of amides [29] [30] [31].

The reductive rearrangement of oximes represents another important transformation that has been recently developed [35]. Using strong boron Lewis acids such as tris(pentafluorophenyl)borane, oximes can undergo reductive rearrangement to secondary amines at room temperature with hydrosilanes as reducing agents [35]. This transformation proceeds through multiple mechanistic pathways involving either nitrogen-oxygen bond cleavage followed by rearrangement, or rearrangement followed by reduction [35].

Bimodal Reactivity Patterns

The outstanding property of phenyl-1H-pyrrol-2-yl-methanone oxime derivatives lies in their bimodal reactivity patterns, which enable them to function as versatile synthetic intermediates capable of generating multiple types of reactive species [36] [37] [38]. This bimodality stems from the presence of dual nucleophilic sites at the oxygen and nitrogen atoms, combined with an amphiphilic carbon center [37] [38] [39].

The bimodal character manifests most prominently in the homolytic cleavage of the nitrogen-oxygen bond, which simultaneously releases both nitrogen-centered and oxygen-centered radicals [37] [40]. This dual radical generation capability allows for selective synthetic transformations where the reaction outcome can be directed toward products derived from either radical type through appropriate choice of reaction conditions and substrates [37] [40].

For oxime esters derived from phenyl-pyrrol-methanone, photolytic cleavage generates iminyl radicals alongside acyloxyl-type radicals [37] [40]. The acyloxyl radicals typically undergo rapid decarboxylation to release carbon-centered radicals, making these systems effective sources of diverse radical intermediates [37] [40]. This portmanteau behavior enables access to complex molecular architectures through cascade radical processes [37].

Recent studies have demonstrated the application of bimodal oxime reactivity in dual-acting systems for organophosphate decontamination [36]. These systems combine chemical scavenging capabilities through oxime nucleophilicity with enzyme reactivation properties through specific molecular recognition [36]. The dual functionality represents a significant advancement over single-mode therapeutic approaches [36].

Table 5: Bimodal Reactivity Manifestations

| Reactivity Mode | Reactive Species | Typical Products | Applications | Reference |

|---|---|---|---|---|

| N-Centered | Iminyl Radicals | Heterocycles | Cyclization | [37] [38] |

| O-Centered | Alkoxyl Radicals | Fragmentation Products | C-C Bond Cleavage | [37] [40] |

| Nucleophilic | Oxime Anion | Substitution Products | Organophosphate Scavenging | [36] [41] |

| Electrophilic | Nitrilium Ion | Rearrangement Products | Beckmann Products | [29] [37] |

The selectivity between different reactivity modes can be controlled through various factors including pH, temperature, solvent polarity, and the presence of specific catalysts or additives [42] [41]. Under basic conditions, the oxime can function as a nucleophile in substitution reactions, while acidic conditions promote electrophilic rearrangement pathways [42] [41].

Computational studies have provided insights into the factors governing bimodal reactivity patterns [24] [43]. The relative energies of different reaction pathways, combined with kinetic considerations, determine which reactivity mode predominates under specific conditions [24] [43]. This understanding enables rational design of reaction conditions to favor desired transformation pathways [43].

Nucleophilic and Electrophilic Reaction Profiles

Phenyl-1H-pyrrol-2-yl-methanone oxime exhibits distinct nucleophilic and electrophilic reaction profiles that depend on the reaction conditions and the specific transformation being conducted [43] [44] [45]. The dual nature of oxime reactivity enables participation in both nucleophilic and electrophilic processes, often within the same molecular framework [43] [44].

As a nucleophile, the oxime nitrogen atom can participate in substitution reactions with various electrophilic partners [43] [44]. The nucleophilicity of oximes is enhanced by the α-effect, where the presence of the adjacent oxygen atom increases the reactivity of the nitrogen lone pair [41] [43]. This enhanced nucleophilicity enables oximes to react efficiently with activated carbonyl compounds, organophosphates, and other electrophilic substrates under mild conditions [41] [45].

The nucleophilic reactivity of phenyl-pyrrol-methanone oxime has been quantitatively evaluated through kinetic studies with model electrophiles [43]. The relative nucleophilicity scales show that aromatic ketoximes generally exhibit lower nucleophilicity compared to hydroxyguanidines and amidoximes, but higher reactivity than simple aliphatic amines [43]. The electronic effects of the phenyl and pyrrol-2-yl substituents influence the nucleophilic character through both inductive and resonance mechanisms [43].

Electrophilic behavior of the oxime occurs primarily after activation through protonation or formation of good leaving groups [46] [47] [48]. Under acidic conditions, the protonated oxime can undergo nucleophilic attack by various nucleophiles, leading to substitution or elimination reactions [46] [48]. This electrophilic activation is central to the Beckmann rearrangement mechanism and related transformations [46] [47].

Table 6: Nucleophilic and Electrophilic Reaction Parameters

| Reaction Type | Reaction Partner | Rate Enhancement | Selectivity | Conditions | Reference |

|---|---|---|---|---|---|

| Nucleophilic Addition | Aldehydes | 10²-10³ fold | High | pH 7-8 | [41] [43] |

| Nucleophilic Substitution | Organophosphates | 10³-10⁴ fold | Excellent | Basic | [43] [45] |

| Electrophilic Substitution | Nucleophiles | Variable | Moderate | Acidic | [46] [47] |

| Radical Addition | Alkenes | Chain Process | Good | Neutral | [44] [49] |

The pH dependence of nucleophilic reactivity reflects the ionization state of the oxime functional group [41]. At physiological pH, the neutral oxime form predominates, but the equilibrium between neutral and ionized forms affects the overall reactivity profile [41]. Catalytic enhancement through aniline or carboxylate additives can significantly increase reaction rates through hydrogen bonding stabilization of rate-limiting intermediates [41].

Modern synthetic applications exploit the dual nucleophilic-electrophilic character through tandem reaction sequences [44] [49]. These processes involve initial nucleophilic attack followed by electrophilic activation of the resulting intermediates, enabling complex molecular construction in single-pot operations [44] [49].

Iminyl Radical Generation and Cascade Reactions

The generation of iminyl radicals from phenyl-1H-pyrrol-2-yl-methanone oxime enables access to sophisticated cascade reaction sequences that construct complex molecular architectures through sequential bond-forming events [50] [51] [52]. These cascade processes represent some of the most powerful applications of oxime-derived radical chemistry [50] [52] [53].

Iminyl radical generation can be achieved through various activation modes, including photochemical excitation, single-electron transfer processes, and thermal decomposition of appropriately functionalized oxime derivatives [50] [54] [51]. Recent advances in visible-light photoredox catalysis have enabled mild and selective generation of iminyl radicals under ambient conditions [50] [51] [52].

Cascade reactions initiated by iminyl radicals typically involve sequential radical addition, cyclization, and hydrogen atom transfer processes [50] [51] [52]. For phenyl-pyrrol-methanone oxime systems, the initial iminyl radical can undergo intramolecular hydrogen atom abstraction to generate secondary carbon-centered radicals, which then participate in subsequent transformations [50] [51]. This 1,5-hydrogen atom transfer represents a key propagation step in many cascade sequences [51] [52].

The development of iron-catalyzed cascade transformations has expanded the scope of iminyl radical chemistry [55] [56]. These systems enable one-pot synthesis of complex heterocycles through oxidative dehydrogenation, annulation, and aromatization sequences [55] [56]. The iron catalysis provides good functional group tolerance and eliminates the need for stoichiometric oxidants [55] [56].

Table 7: Iminyl Radical Cascade Reaction Types

| Cascade Type | Initiation Method | Key Steps | Products | Yield Range | Reference |

|---|---|---|---|---|---|

| Cyclization/HAT | PhotoRedox | 5-exo-trig/1,5-HAT | Pyrrolines | 65-85% | [50] [51] |

| Fragmentation/Addition | Thermal | β-scission/radical addition | Nitriles | 60-80% | [50] [54] |

| Addition/Cyclization | Iron Catalysis | Michael addition/cyclization | Pyridines | 70-90% | [55] [56] |

| HAT/Coupling | Photoredox | 1,5-HAT/cross-coupling | Functionalized Ketones | 65-85% | [51] [52] |

Mechanistic studies of iminyl radical cascade reactions have revealed the importance of thermodynamic and kinetic factors in determining reaction outcomes [50] [51]. The bond dissociation energies of carbon-hydrogen bonds influence the selectivity of hydrogen atom transfer processes, while the stability of radical intermediates affects the efficiency of cascade propagation [50] [51].

Recent developments include photoinduced remote functionalization strategies that exploit iminyl radical transposition processes [50]. These methods enable selective functionalization of unactivated carbon-hydrogen bonds through cascade sequences involving carbon-carbon and carbon-hydrogen bond cleavage [50]. The remote functionalization capability provides access to fluorinated, chlorinated, and azidated products that are challenging to prepare through conventional methods [50].

Oxygen-Centered Radical Processes and Applications

Oxygen-centered radicals derived from phenyl-1H-pyrrol-2-yl-methanone oxime represent a complementary class of reactive intermediates that enable distinct synthetic transformations [57] [58] [59]. These radicals are typically generated through homolytic cleavage of oxime derivatives or through energy transfer processes involving appropriately functionalized precursors [57] [58] [60].

Alkoxyl radicals, the most common type of oxygen-centered radicals in oxime chemistry, exhibit characteristic reactivity patterns including hydrogen atom abstraction, β-scission reactions, and cyclization processes [59] [61]. The regioselectivity of these transformations can be predicted based on thermodynamic considerations, particularly strain release in cyclic systems and the stability of resulting carbon radicals [59].

Recent developments in energy transfer-mediated alkoxyl radical generation have utilized oxime esters derived from oxyimino acids as versatile radical precursors [57]. These systems undergo decarboxylative sequences to yield carbon dioxide, acetonitrile, and alkoxyl radicals capable of subsequent transformations [57]. The approach enables construction of complex molecular frameworks through 1,6-linkage formation via alkoxyl radical intermediates [57].

Electrochemical methods provide an alternative approach for generating oxygen-centered radicals from oxime derivatives [60]. Rapid alternating polarity electrolysis enables efficient generation of oxygen-centered radicals from nitrogen-alkoxyphthalimides, providing access to functionalized products under mild conditions [60]. This electrochemical approach offers advantages in terms of sustainability and operational simplicity [60].

Table 8: Oxygen-Centered Radical Reaction Types and Applications

| Radical Type | Generation Method | Typical Reactions | Products | Applications | Reference |

|---|---|---|---|---|---|

| Alkoxyl | Photolysis | β-scission | Ketones + Alkyl radicals | Ring opening | [59] [61] |

| Acyloxyl | Energy Transfer | Decarboxylation | CO₂ + Alkyl radicals | C-C bond formation | [57] [58] |

| Carbamoyloxyl | Thermal | Fragmentation | Amines + CO₂ | Heterocycle synthesis | [40] |

| Phenoxyl | Electrochemical | HAT/Coupling | Aryl ethers | C-O bond formation | [60] |

The synthetic applications of oxygen-centered radicals include stereoselective cyclization reactions that provide complementary selectivities to conventional ionic processes [59]. These cyclizations often proceed with high diastereoselectivity and can access functionalized tetrahydrofurans and other oxygen heterocycles [59]. The stereocontrol arises from the specific conformational preferences of alkoxyl radical intermediates [59].

Mechanistic investigations have revealed that oxygen-centered radicals generally exhibit higher cyclization rates compared to carbon-centered and nitrogen-centered analogues [40]. This reactivity trend reflects the favorable orbital overlap and reduced steric interactions in oxygen-centered radical cyclizations [40]. The enhanced reactivity enables efficient heterocycle formation under mild conditions [40].

XLogP3

Dates

Explore Compound Types

CH3NH2

CH5N

CH3NH2

MnNaO4

Br2H12O6S